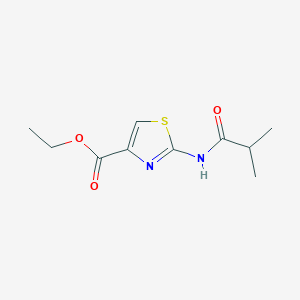
1-(3,4-Dimethylphenyl)-3-((1-hydroxycyclopentyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-((1-hydroxycyclopentyl)methyl)urea, also known as DM-PU, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a valuable tool for investigating various physiological and biochemical processes. In
Aplicaciones Científicas De Investigación
Urea and its Derivatives in Chemical Synthesis
Studies on urea and its derivatives, such as N-methylurea and 1,3-dimethylurea, highlight their role in chemical synthesis, particularly in reactions with acyloins and butane-2,3-dione to form various products including 4-imidazolin-2-ones and 4,4′-methylenebis-(1,3,5-trimethyl-4-imidazolin-2-one) (Butler & Hussain, 1981). These findings suggest that urea derivatives can participate in complex chemical transformations, potentially leading to novel compounds with diverse applications.
Structural Characterization and DFT Studies
Research involving spectroscopic characterization and X-ray structure analysis of urea derivatives, like 4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]-N-methylthiazol-2-amine, underscores the importance of these methods in understanding the molecular geometry and electronic properties of such compounds (Saraçoǧlu & Ekici, 2015). This level of analysis is crucial for designing molecules with desired physical, chemical, or biological properties.
Complexation and Unfolding of Heterocyclic Ureas
The study of heterocyclic ureas and their ability to form multiply hydrogen-bonded complexes through unfolding processes offers insight into the structural versatility of urea derivatives. Such properties are essential for self-assembly and molecular recognition applications, which are fundamental in nanotechnology and materials science (Corbin et al., 2001).
Environmental and Analytical Chemistry
Urea derivatives are also significant in environmental and analytical chemistry. For example, isoproturon, a urea herbicide, has been the subject of studies focusing on its detection and quantification in environmental samples, demonstrating the role of urea derivatives in agricultural chemistry and environmental monitoring (Fang-shi, 2007).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-5-6-13(9-12(11)2)17-14(18)16-10-15(19)7-3-4-8-15/h5-6,9,19H,3-4,7-8,10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLZOFJGHJYJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2(CCCC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2472317.png)


![2-chloro-N-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2472321.png)
![2-Chloro-1-[5-(4-methoxyphenyl)-3-(3-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2472322.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2472324.png)




![tert-butyl N-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate](/img/structure/B2472335.png)
![1'-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2472336.png)
![N-(4-isopropylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2472337.png)
acetic acid](/img/structure/B2472339.png)